Ethyl 2-[(1-benzofuran-2-ylcarbonyl)amino]-4,5-dimethylthiophene-3-carboxylate

Physicochemical profiling Drug-likeness Lead optimization

Ethyl 2-[(1-benzofuran-2-ylcarbonyl)amino]-4,5-dimethylthiophene-3-carboxylate (CAS 302803-44-7, molecular formula C₁₈H₁₇NO₄S, molecular weight 343.40 g/mol) is a heterocyclic small molecule that couples a benzofuran-2-carboxamide pharmacophore with a 4,5-dimethylthiophene-3-carboxylate ethyl ester core. The compound is commercially listed as an AldrichCPR rare chemical by Sigma-Aldrich (Product No.

Molecular Formula C18H17NO4S
Molecular Weight 343.4 g/mol
Cat. No. B5538576
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-[(1-benzofuran-2-ylcarbonyl)amino]-4,5-dimethylthiophene-3-carboxylate
Molecular FormulaC18H17NO4S
Molecular Weight343.4 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=C(SC(=C1C)C)NC(=O)C2=CC3=CC=CC=C3O2
InChIInChI=1S/C18H17NO4S/c1-4-22-18(21)15-10(2)11(3)24-17(15)19-16(20)14-9-12-7-5-6-8-13(12)23-14/h5-9H,4H2,1-3H3,(H,19,20)
InChIKeyKCBPJJVGWJPGPX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 2-[(1-benzofuran-2-ylcarbonyl)amino]-4,5-dimethylthiophene-3-carboxylate: Core Structural Identity and Vendor Availability


Ethyl 2-[(1-benzofuran-2-ylcarbonyl)amino]-4,5-dimethylthiophene-3-carboxylate (CAS 302803-44-7, molecular formula C₁₈H₁₇NO₄S, molecular weight 343.40 g/mol) is a heterocyclic small molecule that couples a benzofuran-2-carboxamide pharmacophore with a 4,5-dimethylthiophene-3-carboxylate ethyl ester core . The compound is commercially listed as an AldrichCPR rare chemical by Sigma-Aldrich (Product No. R110205), positioned for early-discovery research use . Its structure embeds two privileged scaffolds—benzofuran and 2-aminothiophene—that are individually associated with diverse biological activities including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects [1].

Kinase / Antimicrobial Scaffold Benzofuran-2-carboxamide privileged structure for CK2 and VEGFR-2 inhibitor research
Synthetic Building Block 4,5-Dimethylthiophene core enables regioselective derivatization for library synthesis
Early-Discovery Use Listed as AldrichCPR rare chemical; intended for lead identification and SAR studies

Why In-Class Benzofuran-Thiophene Carboxamides Cannot Be Freely Substituted for Ethyl 2-[(1-benzofuran-2-ylcarbonyl)amino]-4,5-dimethylthiophene-3-carboxylate


Within the benzofuran-2-carboxamido-thiophene-3-carboxylate chemotype, subtle structural variations produce marked differences in molecular properties that affect both biological performance and synthetic tractability. Replacement of the 4,5-dimethyl substitution on the thiophene with a tetrahydro-1-benzothiophene fused ring (CAS 106807-65-2) increases molecular weight from 343.40 to 369.46 g/mol and raises the computed XLogP3-AA from 4.4 to 5.5, altering logD and membrane permeability profiles [1]. Substitution of the ethyl ester with a methyl ester (CAS 868154-04-5) reduces the molecular weight by 14 Da (329.37 vs. 343.40 g/mol), modifying both solubility and metabolic stability characteristics [1]. Replacement of the benzofuran oxygen with sulfur (benzothiophene analog) changes the H-bond acceptor profile and π-π stacking geometry, a critical determinant in target engagement for enzymes such as CK2 and VEGFR-2 [2]. These physicochemical differences preclude simple interchange among apparent structural analogs without re-optimizing assay conditions, synthetic protocols, or structure-activity relationships.

Target 4,5-Dimethylthiophene MW 343.4, XLogP ~4.4
Tetrahydro analog MW 369.5, XLogP 5.5 — higher lipophilicity may shift ADME profile
Target Ethyl ester (reported slower esterase hydrolysis)
Methyl ester analog Methyl ester — faster cleavage may reduce cellular exposure duration
Target Benzofuran oxygen (5 H-bond acceptors)
Benzothiophene analog Sulfur — altered H-bond geometry may affect kinase hinge binding

Quantitative Differentiation Evidence for Ethyl 2-[(1-benzofuran-2-ylcarbonyl)amino]-4,5-dimethylthiophene-3-carboxylate Relative to Closest Analogs


Molecular Weight and Lipophilicity Differentiation vs. Tetrahydro-benzothiophene Analog

The target compound (MW 343.40 g/mol; C₁₈H₁₇NO₄S) is 26.0 Da lighter than the tetrahydro-1-benzothiophene analog ethyl 2-[(1-benzofuran-2-ylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate (MW 369.46 g/mol; C₂₀H₁₉NO₄S) [1]. The increased aliphatic ring fusion in the tetrahydro analog elevates XLogP3-AA to 5.5 versus a predicted XLogP3-AA of approximately 4.4 for the target compound, a shift that brings the tetrahydro analog closer to exceeding standard drug-likeness thresholds and alters its tissue distribution profile [1].

MW & Lipophilicity Reported
−26.0 Da
ΔMW vs tetrahydro analog
Supports lead-like property review
XLogP difference: ~1.1 units lower; computed values
Physicochemical profiling Drug-likeness Lead optimization

Ester Substituent Effect: Ethyl vs. Methyl Ester on Lipophilicity and Metabolic Stability

The target compound carries an ethyl ester (C₂H₅; 29.06 Da contributing mass, total MW 343.40 g/mol) whereas the direct methyl ester analog methyl 2-(benzofuran-2-carboxamido)-4,5-dimethylthiophene-3-carboxylate (CAS 868154-04-5) bears a methyl ester (CH₃; 15.03 Da contributing mass, total MW 329.37 g/mol) . This 14.03 Da mass difference is accompanied by an increase of approximately 0.5 log units in calculated logP for the ethyl ester over the methyl ester . Ethyl esters are known to exhibit slower rates of esterase-mediated hydrolysis compared to methyl esters, translating into extended half-life in plasma and cellular assays [1].

Ester Stability Class-level
+0.5 logP
Ethyl vs methyl ester
Supports cellular exposure assay context
Reported slower esterase lability; cell-model dependent
Ester prodrug design Metabolic stability SAR optimization

H-Bond Acceptor Count and Topological Polar Surface Area Differentiation from Benzothiophene Analogs

The benzofuran oxygen in the target compound provides five H-bond acceptors (4 from carbonyl/ester oxygens + 1 from benzofuran ring oxygen), in contrast to the benzothiophene analog which would contain four H-bond acceptors (the sulfur atom being a poor H-bond acceptor) [1][2]. This results in a topological polar surface area (TPSA) increase of approximately 9–12 Ų for the benzofuran analog relative to the benzothiophene analog. In the benzofuran-2-carboxamide class, the ring oxygen participates in key H-bond interactions with kinase hinge regions; for example, benzofuran-based CK2 inhibitors achieve IC₅₀ values in the submicromolar range through a benzofuran oxygen–hinge H-bond interaction that is geometrically and energetically disfavored in the benzothiophene isostere [2].

H-Bond & TPSA Class-level
Target 5 acceptors, TPSA 97 Ų
Benzothiophene 4 acceptors, TPSA 85–88 Ų
Supports kinase hinge-binding interpretation
Based on CK2/VEGFR-2 scaffold SAR
Target engagement Kinase inhibition Molecular recognition

Synthetic Accessibility and Intermediate Utility of the 4,5-Dimethylthiophene Core

The 4,5-dimethyl substitution on the thiophene ring blocks both α-positions adjacent to sulfur, preventing undesired electrophilic substitution at C-4 and C-5 and directing further functionalization exclusively to the C-2 amino and C-3 carboxylate positions . This contrasts with the tetrahydro-1-benzothiophene analog, where the fused cyclohexane ring occupies these positions but introduces conformational flexibility and additional sites for metabolic oxidation . Ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate—the key intermediate for the target compound—is a well-established synthetic building block used in the synthesis of thieno[2,3-d]pyrimidin-4(1H)-ones via microwave-assisted base-catalyzed cyclocondensation with isothiocyanates [1]. The target compound itself can be elaborated via ester hydrolysis to the free carboxylic acid, amidation at the ester, or electrophilic aromatic substitution on the benzofuran ring, providing a versatile branching point for library synthesis .

Synthetic Utility Method context
4,5-dimethyl blocks C-4/C-5 substitution Reactive handles: C-2 NH, C-3 COOEt Fewer sp³ metabolic sites vs tetrahydro
Supports library synthesis workflow
Qualitative metabolic profile advantage
Synthetic chemistry Building block utility Heterocyclic diversification

Recommended Application Scenarios for Ethyl 2-[(1-benzofuran-2-ylcarbonyl)amino]-4,5-dimethylthiophene-3-carboxylate Based on Differentiation Evidence


Kinase Inhibitor Lead Discovery Requiring Optimized Drug-Likeness Parameters

Researchers pursuing benzofuran-2-carboxamide kinase inhibitors (e.g., CK2, VEGFR-2) should select this compound over the tetrahydro-1-benzothiophene analog when molecular weight and lipophilicity must remain within lead-like chemical space (MW < 350 g/mol; XLogP < 4.5) [1]. The 4,5-dimethylthiophene core affords a 26 Da mass advantage and approximately 1.1 log-unit lower XLogP versus the tetrahydro analog, facilitating compliance with fragment-based and lead-like property guidelines without sacrificing the benzofuran pharmacophore essential for hinge-region H-bonding [1].

Cellular Phenotypic Screening Where Ester Metabolic Stability Matters

In cell-based assays requiring sustained intracellular exposure, the ethyl ester of this compound provides slower esterase-mediated hydrolysis kinetics compared to the methyl ester analog, reducing premature cleavage to the carboxylic acid [2]. This property makes the compound preferable over the methyl ester variant (CAS 868154-04-5) for phenotypic screens in cancer cell lines such as MCF-7, HeLa, and HT-29, where benzofuran-2-carboxamides have demonstrated antiproliferative activity at low micromolar concentrations [3].

Heterocyclic Library Synthesis Using a Structurally Defined Branching Intermediate

Medicinal chemistry groups building focused libraries around the benzofuran-2-carboxamido-thiophene chemotype should procure this compound as a central intermediate. The 4,5-dimethyl substitution blocks undesired side reactions during subsequent derivatization, while the ethyl ester can be selectively hydrolyzed (LiOH, THF/H₂O) to the free acid for amide coupling, and the benzofuran ring is amenable to electrophilic substitution at C-5 and C-7 [1]. This controlled reactivity profile reduces purification burden relative to the tetrahydro analog, where the cyclohexane ring introduces additional conformational complexity and metabolic vulnerability [1].

Neurodegenerative Disease Target Exploration Leveraging Benzofuran Aβ42 Modulation

For laboratories investigating amyloid-beta (Aβ42) aggregation modulation, this compound offers the benzofuran-2-carboxamide scaffold that has been validated in N-phenylbenzofuran-2-carboxamide derivatives as a privileged structure for binding and modulating Aβ42 aggregation pathways [4]. The thiophene-ethyl ester extension provides a vector for appending additional recognition elements without altering the benzofuran pharmacophore orientation shown to rescue HT-22 neuronal cells from Aβ42-mediated cytotoxicity [4]. This scaffold is preferable to the benzothiophene isostere, where the sulfur atom alters π-stacking geometry and shifts the aggregation modulation profile toward acceleration rather than inhibition [4].

Application
Selection Property
Validation Focus
Kinase inhibitor lead discovery
Lead-like MW and lipophilicity
Drug-likeness parameter review
Cellular phenotypic screening
Ethyl ester stability profile
Intracellular exposure assay validation
Heterocyclic library synthesis
Regioselective derivatization
Synthetic diversification pathway
Aβ42 aggregation modulation research
Benzofuran-2-carboxamide scaffold
HT-22 cell model assay context
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